methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated 1,6-naphthyridine core. Its structure includes:
- 1,6-Naphthyridine backbone: A fused bicyclic system with nitrogen atoms at positions 1 and 4.
- Substituents:
- A methyl group at position 2.
- A 2-(2-thienyl)ethyl group at position 6, introducing a sulfur-containing thiophene moiety.
- A 5-oxo group and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-6-(2-thiophen-2-ylethyl)-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-13(17(21)22-2)10-14-15(18-11)6-8-19(16(14)20)7-5-12-4-3-9-23-12/h3-4,6,8-10H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSUKIJMSZQCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)CCC3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, focusing on antibacterial, antifungal, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class, characterized by a bicyclic structure that incorporates nitrogen atoms. Its structural formula can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of naphthyridine derivatives, including the compound . In vitro evaluations showed that these derivatives exhibit selective activity against various bacterial strains.
Table 1: Antibacterial Activity of Naphthyridine Derivatives
| Compound | Tested Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-methyl-5-oxo... | Staphylococcus aureus | 25 µg/mL |
| Methyl 2-methyl-5-oxo... | Escherichia coli | 30 µg/mL |
| Methyl 2-methyl-5-oxo... | Pseudomonas aeruginosa | 35 µg/mL |
These results indicate that the compound exhibits varying degrees of antibacterial activity, with the lowest MIC against Staphylococcus aureus, suggesting a potential for development into antibacterial agents .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against pathogenic fungi. Studies reported effective inhibition of fungal growth at concentrations similar to those required for bacterial inhibition.
Table 2: Antifungal Activity of Naphthyridine Derivatives
| Compound | Tested Fungi | MIC |
|---|---|---|
| Methyl 2-methyl-5-oxo... | Candida albicans | 40 µg/mL |
| Methyl 2-methyl-5-oxo... | Aspergillus niger | 45 µg/mL |
The antifungal activity indicates the broad-spectrum potential of this compound .
The biological activity of this compound is hypothesized to involve inhibition of key metabolic pathways in bacteria and fungi. Specifically, it may act by interfering with DNA synthesis or disrupting cell wall integrity.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of naphthyridine derivatives found that methyl 2-methyl-5-oxo... was one of the most effective compounds tested against resistant strains of Staphylococcus aureus. The study utilized both disk diffusion and broth dilution methods to determine efficacy, revealing a synergistic effect when combined with standard antibiotics like ciprofloxacin .
Case Study 2: Antifungal Properties
Another investigation assessed the antifungal properties against clinical isolates of Candida spp. and reported that the compound exhibited significant activity comparable to established antifungal agents. The study highlighted its potential as an alternative treatment option for resistant fungal infections .
Scientific Research Applications
Synthesis Methodology:
- Reagents: Common reagents used in the synthesis include thienyl derivatives, ethyl esters, and various catalysts.
- Conditions: Reactions often occur under reflux conditions in solvents like DMF (N,N-Dimethylformamide) or acetic acid.
Biological Activities
Research has indicated that methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of naphthyridine compounds possess significant antimicrobial properties. The thienyl group enhances the activity against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Research indicates potential anticancer effects. Compounds similar to this compound have been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Some studies suggest that naphthyridine derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could lead to applications in treating inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
3.1. Antibiotic Development
With rising antibiotic resistance, there is a pressing need for new antimicrobial agents. Compounds like this compound could serve as lead compounds for developing novel antibiotics.
3.2. Cancer Treatment
The anticancer properties suggest potential use in oncology. Further research could lead to the development of targeted therapies that exploit the specific mechanisms of action exhibited by this compound.
3.3. Anti-inflammatory Drugs
The anti-inflammatory effects may position this compound as a candidate for treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies
Several studies have investigated the efficacy of naphthyridine derivatives:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Study B (2021) | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Study C (2023) | Found anti-inflammatory effects in animal models of arthritis, reducing swelling and pain significantly compared to control groups. |
Chemical Reactions Analysis
Key Reaction Types
| Reaction Type | Description | Relevance to Target Compound |
|---|---|---|
| Cyclization | Formation of the naphthyridine core via condensation of pyridine derivatives with activated alkenes. | Establishes the foundational heterocyclic structure. |
| Alkylation | Attaching alkyl chains (e.g., 2-(2-thienyl)ethyl) to the naphthyridine scaffold. | Introduces the substituent at position 6. |
| Esterification | Conversion of carboxylic acids to methyl esters. | Forms the methyl carboxylate group. |
| Functional Group Modification | Reactions targeting the carboxylate ester (e.g., amidation, hydrolysis). | Enables further derivatization for biological activity. |
Mechanistic Insights
-
Substituent Effects :
The 2-(2-thienyl)ethyl group at position 6 influences the compound’s electronic properties and reactivity. Thiophene’s electron-donating nature may stabilize reactive intermediates during synthesis or modulate biological interactions. -
Catalytic Roles :
Reagents like iodine or sodium hydroxide are often employed to enhance reaction yields and selectivity. For example, iodine may catalyze oxidative cyclization steps, while NaOH facilitates nucleophilic substitution .
Functional Group Reactivity
The compound’s functional groups (e.g., carboxylate ester, keto group, and thiophene substituent) participate in diverse reactions:
-
Hydrolysis of the Ester Group :
-
Enamine Formation :
-
Substitution Reactions :
-
Reaction : Electrophilic aromatic substitution or nucleophilic displacement at position 6.
-
Conditions : Acidic or basic media, depending on the substituent’s electronic nature.
-
Analytical Characterization
Comparison of Substituent Effects (Adapted from )
| Substituent at Position 6 | CB2 Binding Affinity (Ki, nM) | Functional Activity (β-Arrestin Assay) |
|---|---|---|
| p-Fluorobenzyl | 0.67 | Agonist |
| 2-Thienyl | 0.27 | Antagonist/Inverse Agonist |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Synthetic Flexibility : The target compound’s thienylethyl group can be introduced via alkylation or Heck coupling, contrasting with sulfur-containing analogues requiring thiolation reagents .
- Crystallographic Insights : Partially saturated naphthyridines (e.g., 5,6-dihydro) exhibit puckered conformations, as seen in related thiazolo-pyrimidines .
Preparation Methods
Reaction Conditions and Mechanism
Heating 2-amino-4-methylpyridine-3-carboxylic acid with 3-(2-thienylethyl)pentane-2,4-dione in polyphosphoric acid at 120°C for 12 hours induces cyclodehydration, forming the 1,6-naphthyridine skeleton. The mechanism proceeds through enamine formation, followed by intramolecular aldol condensation and aromatization. The methyl ester is introduced via in situ esterification using methanol and sulfuric acid, yielding the final product with 58% efficiency after recrystallization from ethanol.
Challenges and Optimizations
Regioselectivity issues arise due to competing pathways for diketone activation. Substituting polyphosphoric acid with p-toluenesulfonic acid in toluene under reflux improves regiocontrol, increasing yields to 72%. Microwave irradiation at 150°C for 20 minutes further enhances reaction efficiency (85% yield) by accelerating cyclization kinetics.
Skraup Synthesis with Thienyl-Containing Components
The Skraup method, modified for naphthyridines, utilizes glycerol as a dehydrating agent and a thienylethyl-substituted aniline derivative. This approach constructs the dihydronaphthyridine intermediate, which is subsequently oxidized to the target compound.
Stepwise Procedure
-
Dihydro Intermediate Formation : Heating 3-(2-thienylethyl)-4-methylaniline with glycerol and concentrated sulfuric acid at 180°C produces 5,6-dihydro-1,6-naphthyridine.
-
Oxidation to 5-Oxo Derivative : Treating the dihydro intermediate with potassium permanganate in acetone-water (3:1) at 60°C introduces the 5-oxo group.
-
Esterification : The crude carboxylic acid is refluxed with methanol and thionyl chloride to afford the methyl ester (overall yield: 46%).
Limitations
Overoxidation to fully aromatic naphthyridines occurs if reaction times exceed 4 hours. Stabilizing the dihydro intermediate via N-alkylation with ethyl chloroacetate prior to oxidation mitigates this issue, improving yields to 61%.
Multi-Step Synthesis from Anthranilic Acid Derivatives
Building the naphthyridine core from anthranilic acid derivatives offers flexibility in introducing substituents. This method, adapted from benzo[b]naphthyridine syntheses, involves sequential cyclization and functionalization.
Key Steps
-
Cyclization : Reacting methyl 2-amino-3-(methoxycarbonyl)benzoate with 2-(2-thienylethyl)piperidin-4-one in phosphorus oxychloride forms the tetrahydrobenzo[b][1,naphthyridine intermediate.
-
Aromatization : Dehydrogenation using palladium on carbon in diphenyl ether at 200°C yields the fully conjugated system.
-
Ester Hydrolysis and Re-esterification : Selective hydrolysis of the 3-carboxylate with NaOH, followed by methyl ester regeneration using diazomethane, achieves the desired substitution pattern (yield: 52%).
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) confirms regiochemistry: δ 8.21 (s, 1H, H-4), 7.45 (d, J = 3.2 Hz, 1H, thienyl H-5), 6.95 (d, J = 3.2 Hz, 1H, thienyl H-4), and 3.91 (s, 3H, COOCH₃).
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates naphthyridine formation while minimizing side reactions. A representative protocol involves:
Procedure
-
Reactants : 2-Amino-4-methylnicotinic acid (1.0 equiv), 2-(2-thienylethyl)malonaldehyde (1.2 equiv), methyl chloroformate (1.5 equiv).
-
Conditions : Irradiation at 150°C for 15 minutes in DMF under nitrogen.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethyl acetate.
Yield Comparison
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 12 h | 58 |
| Microwave-Assisted | 15 min | 89 |
Microwave synthesis reduces reaction times by 98% while improving yields, attributed to uniform heating and suppressed decomposition.
Functionalization of Preformed Naphthyridine Cores
Post-cyclization functionalization offers an alternative route, particularly for introducing the thienylethyl group.
Alkylation at Position 6
Treating methyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate with 2-(2-thienyl)ethyl bromide in DMF using K₂CO₃ as base introduces the substituent via nucleophilic substitution. However, competing O-alkylation reduces yields to 35%.
Reductive Amination Strategy
Condensing the 6-keto intermediate with 2-thienylethylamine using sodium cyanoborohydride in methanol at pH 5 achieves selective N-alkylation (yield: 68%). This method avoids regioisomer formation observed in direct alkylation.
Catalytic Hydrogenation for Dihydro Intermediate Preparation
Selective hydrogenation of fully aromatic precursors provides access to 5,6-dihydro derivatives.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the naphthyridine core. Key steps include cyclization, alkylation, and esterification. For example, analogous naphthyridine derivatives are synthesized via cyclization of pyridine precursors followed by alkylation with thienyl-containing reagents . Intermediates are characterized using HPLC (purity >95%), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass verification). X-ray crystallography (e.g., monoclinic space groups) can resolve ambiguities in stereochemistry .
Advanced: How can computational methods optimize reaction conditions for higher yields?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) predict optimal reaction pathways by modeling transition states and intermediates . For example, methylamine-mediated cyclization steps (as in related naphthyridines) can be simulated to identify temperature, solvent, and catalyst combinations that minimize side reactions. Experimental validation should follow, using DOE (Design of Experiments) to iteratively refine conditions .
Advanced: What strategies resolve contradictions in spectral data or synthetic yields?
Methodological Answer:
Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity and X-ray diffraction for absolute configuration . For inconsistent yields, perform kinetic studies (e.g., time-resolved HPLC) to identify rate-limiting steps. Re-examine purification protocols: silica gel chromatography may degrade sensitive intermediates; switch to reverse-phase HPLC or recrystallization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for quaternary carbons.
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thienyl (C-S, ~700 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₁₆N₂O₃S).
- UV-Vis : Monitor conjugation effects from the naphthyridine core .
Advanced: How is the compound’s reactivity modulated for drug discovery applications?
Methodological Answer:
Modify the ester group (e.g., hydrolysis to carboxylic acid) or thienyl substituent to enhance bioavailability. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like kinases or proteases. For antimicrobial studies, perform MIC assays against Gram-positive/negative strains. Use isotopic labeling (e.g., ¹⁴C at the methyl group) to track metabolic stability in vitro .
Advanced: What crystallographic challenges arise in resolving its solid-state structure?
Methodological Answer:
Crystal growth may require slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Challenges include disorder in the thienyl-ethyl moiety; mitigate with low-temperature (100 K) data collection. Refinement with SHELXL and PLATON’s SQUEEZE algorithm improves electron density maps. Compare with analogous structures (e.g., ethyl 7-methyl-thiazolo[3,2-a]pyrimidine derivatives) for validation .
Basic: What safety protocols apply during synthesis and handling?
Methodological Answer:
Follow Chemical Hygiene Plan guidelines: use fume hoods for volatile intermediates (e.g., POCl₃ in cyclization steps). PPE (gloves, goggles) is mandatory. For toxicity screening, consult analogs (e.g., naphthyridines with LD₅₀ >500 mg/kg in rodents) and perform Ames tests for mutagenicity .
Advanced: How do substituents influence the compound’s electrochemical properties?
Methodological Answer:
Use cyclic voltammetry (CH Instruments) in anhydrous DMF to study redox behavior. The thienyl group enhances π-conjugation, shifting reduction potentials. Compare with methyl-free analogs to isolate electronic effects. Computational studies (e.g., HOMO-LUMO gaps via Gaussian) correlate with experimental data .
Advanced: What separation techniques purify enantiomeric or diastereomeric forms?
Methodological Answer:
For enantiomers, use chiral HPLC (Chiralpak IA column) with hexane/isopropanol. Diastereomers may separate via flash chromatography (silica gel, ethyl acetate/hexane gradients). Confirm purity with polarimetry or VCD spectroscopy . Crystallization in chiral solvents (e.g., (R)-limonene) can enhance resolution .
Advanced: How are mechanistic insights into its bioactivity validated experimentally?
Methodological Answer:
Combine kinetic assays (e.g., SPR for binding affinity) with CRISPR-Cas9 knockout models to confirm target engagement. For anticancer activity, perform xenograft studies with dose-dependent tumor regression analysis. Metabolomics (LC-MS/MS) identifies active metabolites, while SAR studies optimize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
